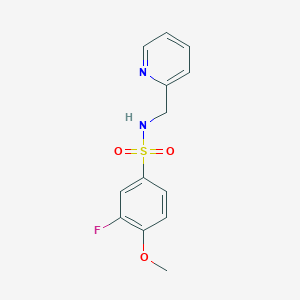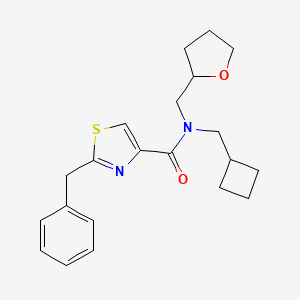![molecular formula C21H14O5 B5608380 (6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate](/img/structure/B5608380.png)
(6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate is a compound belonging to the class of benzo[c]chromen derivatives. These compounds are known for their potential biological activities and diverse applications in organic synthesis. The structure of this compound includes a benzo[c]chromen core with a phenoxyacetate group attached, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate typically involves multi-step reactions. One common method includes the reaction of 6-oxo-6H-benzo[c]chromen-3-yl with phenoxyacetic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenoxyacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized benzo[c]chromen derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
(6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-6H-benzo[c]chromen-3-yl phenoxyacetate
- Isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- [(6-Oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid
Uniqueness
(6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c22-20(13-24-14-6-2-1-3-7-14)25-15-10-11-17-16-8-4-5-9-18(16)21(23)26-19(17)12-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGJUQNNFDPNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-oxo-2-(1-piperidinyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5608306.png)
![N-cyclopropyl-5-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B5608307.png)
![5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B5608313.png)
![2,2,4,7-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5608319.png)
![4-[3-chloro-4-(pentyloxy)benzyl]morpholine hydrochloride](/img/structure/B5608332.png)

![2-{3-[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5608342.png)
![N-{4-[(4-BENZYLPIPERIDINO)CARBONYL]PHENYL}ACETAMIDE](/img/structure/B5608353.png)
![METHYL 3-[(2-CARBAMOYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B5608357.png)
![4-methyl-3-nitro-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B5608366.png)
![4-(2,6-dimethyl-3-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5608372.png)
![2-[(3-bromobenzyl)thio]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5608384.png)
![N-[3-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5608392.png)
